Bis[4-(dihexylamino)phenyl]methanone
Description
Bis[4-(dihexylamino)phenyl]methanone is a benzophenone derivative featuring two 4-(dihexylamino)phenyl substituents attached to a carbonyl group. This compound belongs to the class of aromatic ketones with tertiary amine functionalities, which confer unique electronic and solubility properties.
Properties
CAS No. |
103510-27-6 |
|---|---|
Molecular Formula |
C37H60N2O |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
bis[4-(dihexylamino)phenyl]methanone |
InChI |
InChI=1S/C37H60N2O/c1-5-9-13-17-29-38(30-18-14-10-6-2)35-25-21-33(22-26-35)37(40)34-23-27-36(28-24-34)39(31-19-15-11-7-3)32-20-16-12-8-4/h21-28H,5-20,29-32H2,1-4H3 |
InChI Key |
WZWGLIZDYGSUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(dihexylamino)phenyl]methanone typically involves the reaction of 4-(dihexylamino)benzaldehyde with a suitable reagent to form the desired methanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis[4-(dihexylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The substitution pattern on the phenyl rings significantly influences the electronic, optical, and thermal properties of benzophenone derivatives. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations:
- Electron Donor Strength: The dihexylamino group (-N(C₆H₁₃)₂) provides stronger electron-donating effects compared to dimethylamino (-N(CH₃)₂) or dibutylamino (-N(C₄H₉)₂) groups, which could enhance charge-transfer interactions in optoelectronic devices .
- Solubility: Longer alkyl chains (e.g., hexyl vs. methyl) improve solubility in hydrophobic media, making the dihexylamino derivative suitable for solution-processed thin-film applications .
- Thermal Stability : Increased alkyl chain length correlates with higher melting points and thermal degradation resistance, as seen in analogous compounds .
Degradation and Environmental Impact
Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone) is a known degradation product of malachite green dye, formed via microbial action (e.g., Pseudomonas plecoglossi MG2) .
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